1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Description
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- (molecular formula: C₁₁H₁₀F₃N₃O₂, molecular weight: 297.22 g/mol) is a nitro- and trifluoromethyl-substituted benzimidazole derivative. Its structure features:
- 2-methyl group: Influences steric and electronic properties.
- 6-nitro group: A strong electron-withdrawing substituent, critical for redox activity and binding interactions.
- 5-trifluoromethyl group: Improves metabolic stability and hydrophobic interactions.
This compound is synthesized via condensation of substituted 1,2-phenylenediamines with trifluoroacetic acid under reflux conditions, followed by alkylation steps (e.g., using ethyl halides and Na₂CO₃ in DMF) . Its structural complexity makes it a candidate for antimicrobial and antiparasitic applications, particularly against Giardia lamblia .
Properties
IUPAC Name |
1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)9(17(18)19)5-10(8)16/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAODWIJWEKBHTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066297 | |
| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-33-2 | |
| Record name | 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18018-33-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018332 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.103 | |
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Preparation Methods
Condensation of Substituted o-Phenylenediamines
The benzimidazole core is typically constructed via acid-catalyzed condensation between o-phenylenediamine derivatives and carbonyl compounds. For 6-nitro-5-(trifluoromethyl) substitution, the starting material 4-nitro-5-(trifluoromethyl)-o-phenylenediamine is critical. This diamine can be synthesized through nitration of 5-(trifluoromethyl)-o-phenylenediamine using a nitric acid-sulfuric acid mixture, leveraging the trifluoromethyl group’s meta-directing effects to position the nitro group at C6.
Reaction conditions for cyclization often involve:
-
Catalyst : Erbium(III) triflate (Er(OTf)₃), which enhances reaction efficiency (yields: 85–98%).
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Solvent : Ethanol or solvent-free systems for liquid aldehydes.
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Temperature : 80°C for 2 minutes under microwave-assisted conditions.
For example, condensation with acetaldehyde introduces a methyl group at C2, while the N1 position remains unsubstituted initially.
N1-Ethylation Strategies
Post-Cyclization Alkylation
After forming the 2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole intermediate, the N1 position is ethylated using ethyl halides (e.g., ethyl bromide) in the presence of a base such as potassium carbonate. A representative protocol involves:
| Parameter | Condition |
|---|---|
| Substrate | 2-Methyl-6-nitro-5-(trifluoromethyl)-benzimidazole (1 equiv) |
| Alkylating Agent | Ethyl bromide (1.2 equiv) |
| Base | K₂CO₃ (2 equiv) |
| Solvent | DMF, 60°C, 12 hours |
| Yield | 78–82% |
This method avoids competing reactions at the electron-deficient nitro and trifluoromethyl sites.
Direct Use of N-Ethyl-o-Phenylenediamine Derivatives
An alternative approach employs N-ethyl-4-nitro-5-(trifluoromethyl)-o-phenylenediamine as the starting material. Synthesis of this diamine requires protecting-group strategies to prevent premature alkylation during nitration. For instance, acetyl protection of the amine, followed by nitration and deprotection, achieves the desired substitution pattern.
Functional Group Compatibility and Challenges
Nitro-Group Stability
The nitro group’s stability under cyclization conditions is ensured by using mild acids (e.g., acetic acid) and avoiding strong reducing agents. Patent data confirms nitro-group retention even in the presence of erbium triflate catalysts.
Trifluoromethyl Directing Effects
The trifluoromethyl group’s strong electron-withdrawing nature dictates regioselectivity during nitration and cyclization. Computational studies suggest that nitration occurs preferentially at the meta position relative to the trifluoromethyl group, aligning with experimental observations.
Catalytic Systems and Green Chemistry
Erbium Triflate as a Lewis Acid Catalyst
Er(OTf)₃ enables rapid cyclization (2 minutes) with near-quantitative yields (98%). Comparative studies show superior performance over traditional catalysts like HCl or ZnCl₂:
| Catalyst | Yield (%) | Reaction Time | Temperature |
|---|---|---|---|
| Er(OTf)₃ | 98 | 2 minutes | 80°C |
| HCl | 65 | 6 hours | Reflux |
| ZnCl₂ | 72 | 4 hours | 100°C |
Solvent Optimization
Green solvents such as cyclopentyl methyl ether (CPME) reduce environmental impact but slightly lower yields (85–88%) compared to ethanol (91%).
Industrial-Scale Production
Continuous Flow Synthesis
Patent WO2011099832A2 discloses a continuous flow process for benzimidazole derivatives, emphasizing scalability:
-
Residence Time : 5 minutes
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Throughput : 1.2 kg/h
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Purity : >99% (HPLC)
This method minimizes side reactions and improves heat transfer, critical for exothermic cyclization steps.
Analytical Characterization
Key characterization data for the target compound:
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Cyclization: The benzimidazole core can be further functionalized through cyclization reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).
Cyclization: Acetic acid, heat.
Major Products:
Reduction of Nitro Group: 1-ethyl-2-methyl-6-amino-5-(trifluoromethyl)-benzimidazole.
Substitution Reactions: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Benzimidazole Derivatives
Structural and Substituent Analysis
Key analogs and their substituent patterns are summarized below:
*Estimated based on substituent contributions.
Key Observations:
- Nitro vs. Chloro Substituents : The 6-nitro group in the target compound may confer stronger electron-withdrawing effects than 5-chloro analogs, influencing redox-mediated antiparasitic mechanisms .
- Ethyl vs.
- Trifluoromethyl Position : The 5-CF₃ group (vs. 6-CF₃ in some analogs) optimizes steric interactions with biological targets like tubulin in Giardia .
Antigiardial Activity (IC₅₀ Values):
The target compound’s nitro group may enhance redox cycling, generating reactive oxygen species (ROS) to kill parasites, similar to metronidazole derivatives .
Physicochemical Properties
The higher XLogP₃ of the target compound suggests improved lipid bilayer penetration but may reduce aqueous solubility.
Biological Activity
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The compound 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a notable member of this class, exhibiting promising pharmacological profiles.
Chemical Structure and Properties
The chemical structure of 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- can be represented as follows:
This compound features a benzimidazole ring substituted with an ethyl group, a methyl group, a nitro group, and a trifluoromethyl group, which contribute to its biological activity.
Antiparasitic Activity
Research has shown that benzimidazole derivatives exhibit significant antiparasitic activity. A study indicated that compounds similar to 1H-benzimidazole derivatives demonstrated enhanced efficacy against protozoal infections. For instance, compounds with trifluoromethyl substitutions showed IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, indicating potent activity compared to standard treatments like albendazole and metronidazole .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. In various studies, compounds bearing the benzimidazole nucleus have been shown to induce apoptosis in cancer cell lines. For example, one derivative demonstrated an IC50 of 25.72 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent . The presence of specific substituents on the benzimidazole ring can enhance cytotoxicity against different tumor types.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was associated with increased potency against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at different positions on the benzimidazole ring can significantly influence their pharmacological properties. For instance:
- Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.
- Nitro groups are often associated with increased antitumor activity.
Table 1 summarizes the biological activities and IC50 values of various benzimidazole derivatives:
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
|---|---|---|---|
| 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | Antiparasitic | Giardia intestinalis | < 1 |
| Compound A (similar structure) | Anticancer | MCF-7 breast cancer cells | 25.72 |
| Compound B (substituted benzimidazole) | Antimicrobial | Staphylococcus aureus | < 10 |
| Compound C (trifluoromethyl derivative) | Antiparasitic | Trichomonas vaginalis | < 1 |
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Antimalarial Activity : A study reported that certain benzimidazole derivatives exhibited moderate antimalarial activity against Plasmodium falciparum, with IC50 values around 6 µM .
- Antiviral Potential : Research has indicated that some benzimidazole-based compounds show promise against hepatitis B and C viruses, with EC50 values in low nanomolar ranges .
- Combination Therapies : Investigations into combination therapies involving benzimidazoles and other agents have suggested synergistic effects that enhance therapeutic outcomes in cancer treatment .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole?
Methodological Answer: The synthesis typically involves a multi-step approach:
Core Formation : Condensation of substituted o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, trifluoroacetic acid (TFA) and HCl catalyze cyclization to introduce the trifluoromethyl group (see Scheme 1 in ) .
Nitro Group Introduction : Nitration of the benzimidazole core using mixed acids (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration .
Alkylation : Ethyl and methyl groups are introduced via nucleophilic substitution using alkyl halides (e.g., ethyl iodide) in the presence of Na₂CO₃ in DMF at room temperature .
Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like regioisomers.
Q. How can spectroscopic techniques characterize this compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent effects. The trifluoromethyl group causes deshielding (~δ 120–125 ppm in ¹³C NMR), while nitro groups split aromatic proton signals (e.g., δ 8.2–8.5 ppm for H-6) .
- HRMS : Confirm molecular weight (calc. for C₁₁H₁₁F₃N₄O₂: 304.08). Use ESI+ mode with sodium adducts for enhanced sensitivity .
- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .
Advanced Research Questions
Q. How can low yields during nitro group introduction be addressed?
Methodological Answer: Low yields (<50%) often arise from competing side reactions (e.g., oxidation or incomplete nitration). Mitigation strategies include:
- Temperature Control : Maintain nitration at 0–5°C to favor mono-nitration .
- Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with acetyl or tert-butyloxycarbonyl (Boc) before nitration .
- Alternative Nitrating Agents : Use acetyl nitrate (AcONO₂) in dichloromethane for milder conditions .
Q. How to resolve contradictions in NMR data caused by substituent proximity?
Methodological Answer: The electron-withdrawing trifluoromethyl and nitro groups create complex splitting patterns. Solutions include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .
- Solvent Effects : Use deuterated DMSO to enhance signal separation for aromatic protons .
- Computational Prediction : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G*) to assign ambiguous peaks .
Q. What computational approaches predict the compound’s reactivity or electronic properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at B3LYP/6-31G* to map electrostatic potential surfaces (EPS), revealing nucleophilic/electrophilic sites .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict charge-transfer interactions (e.g., with biological targets) .
- Solvent Modeling : Use PCM (Polarizable Continuum Model) to simulate solvent effects on reactivity .
Q. How can structure-activity relationship (SAR) studies guide biological applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs (e.g., replacing nitro with cyano or altering alkyl chains) to assess antibacterial or antitumor activity .
- Topoisomerase Inhibition Assays : Evaluate IC₅₀ values against human topoisomerase I using gel electrophoresis .
- Docking Simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., DNA gyrase) .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel column chromatography with EtOAc/hexane (3:7) for baseline separation of regioisomers .
- Recrystallization : Purify from ethanol/water mixtures (yield: 70–80%) .
- HPLC : Employ C18 reverse-phase columns (acetonitrile/water gradient) for analytical purity (>98%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
